Methyl 2-bromo-2-fluoropropanoate
Overview
Description
Methyl 2-bromo-2-fluoropropanoate is a chemical compound with the CAS number 157415-07-1 . It has a molecular weight of 184.99 . The IUPAC name for this compound is methyl 2-bromo-2-fluoropropanoate .
Molecular Structure Analysis
The InChI code for Methyl 2-bromo-2-fluoropropanoate is 1S/C4H6BrFO2/c1-4(5,6)3(7)8-2/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis of Optically Active Compounds
A simple synthesis method for optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity was developed, utilizing Methyl 2-bromo-2-fluoropropanoate derivatives. This process enables the preparation of Methyl (R)-2-fluoropropanoate with an optical purity of 96%, indicating its significance in producing optically active compounds for pharmaceuticals and materials science (Fritz-Langhals & Schütz, 1993).
Alternatives to Methyl Bromide for Pest Control
Research into alternatives for methyl bromide, a widely used fumigant with ozone-depleting properties, has included the exploration of compounds like Methyl 2-bromo-2-fluoropropanoate for controlling pests in stored products and quarantine applications. This reflects the compound's potential role in developing environmentally friendly pest control methods (Fields & White, 2002).
Fluorination Studies
The compound has been used in studies investigating the fluorination of organic compounds, offering insights into the development of fluorinated materials with applications ranging from pharmaceuticals to advanced polymers (Burdon, Huckerby & Stephens, 1977).
Synthesis of Fluorinated Amino Acids
It has been instrumental in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids, showcasing its utility in the creation of building blocks for bioactive molecules and pharmaceuticals (Kröger & Haufe, 1997).
Characterization and Reactivity of Fluorocarbocations
The compound's derivatives have been explored for electrophilic difluoro(phenylthio)methylation, leading to the generation, stability, and reactivity studies of α-fluorocarbocations. This research contributes to the broader understanding of fluorocarbon chemistry and its applications in synthetic chemistry (Betterley et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromo-2-fluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-4(5,6)3(7)8-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRDKJVRFGHKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466098 | |
Record name | Methyl 2-bromo-2-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-fluoropropanoate | |
CAS RN |
157415-07-1 | |
Record name | Methyl 2-bromo-2-fluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromo-2-fluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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